(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester
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Overview
Description
®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is a complex organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a hydroxyhexyl chain, and a benzyl ester moiety. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxyhexyl chain: The hydroxyhexyl chain is introduced through a series of reactions, such as alkylation or reduction.
Coupling with benzyl chloroformate: The protected amine is then coupled with benzyl chloroformate to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of a free amine or a new protected amine.
Scientific Research Applications
Chemistry
In chemistry, ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the Boc group can enhance the stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyhexyl chain and benzyl ester moiety can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protection, allowing the compound to reach its target site without premature degradation.
Comparison with Similar Compounds
Similar Compounds
- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid methyl ester
- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid ethyl ester
- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid propyl ester
Uniqueness
Compared to similar compounds, ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is unique due to the presence of the benzyl ester moiety. This group enhances its reactivity and allows for specific interactions with biological targets. Additionally, the benzyl ester can be selectively modified, providing opportunities for further functionalization and application in various fields.
Properties
IUPAC Name |
benzyl N-[(5R)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMZGXJGUYNO-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650657 |
Source
|
Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252940-35-5 |
Source
|
Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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